molecular formula C14H8O4 B074444 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione CAS No. 1146-72-1

6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione

Cat. No. B074444
CAS RN: 1146-72-1
M. Wt: 240.21 g/mol
InChI Key: RGBKEYIMRMDPHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione and its derivatives involves multiple steps, including acetylation, annulation, and oxidative coupling. For example, derivatives of naphtho[1,8-bc]pyran have been synthesized through rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes, demonstrating the hydroxy groups' role in regioselective C-H bond cleavage (Mochida et al., 2010). Another approach involves the synthesis of naphtho[2,3-c]pyran derivatives using a tandem conjugate addition-cyclization sequence between hydroxynaphthoquinones and enamines or imines (Kobayashi et al., 1998).

Molecular Structure Analysis

The molecular structure of 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione and its derivatives is characterized by the presence of acetyl groups, which influence the molecule's electronic and photochromic properties. Studies on the molecular structure often involve nuclear magnetic resonance (NMR) and other spectroscopic techniques to elucidate the compound's configuration and tautomerism (Tan et al., 1982).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including hydroxy group-directed C-H bond cleavage, and exhibit interesting photochromic properties. The synthesis of photochromic 3H-naphtho[2,1-b]pyrans linked to thiophene units via an acetylenic junction highlights the compound's ability to change color upon irradiation, a property useful in the development of photomodulable materials (Frigoli et al., 2000).

Physical Properties Analysis

The physical properties of 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and organic synthesis. These properties are often determined through crystallography and thermal analysis.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and photochemical behavior, are essential for understanding the compound's potential applications. For instance, the reactivity of naphtho[2,1-b]-pyran-3-one towards phosphorus ylides demonstrates the synthesis of coumarinyl-fused cyclic compounds, indicating the versatility of these molecules in organic synthesis (Abdou et al., 1998).

properties

IUPAC Name

8-acetyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c1-7(15)8-5-6-11-12-9(8)3-2-4-10(12)13(16)18-14(11)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBKEYIMRMDPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318920
Record name 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione

CAS RN

1146-72-1
Record name NSC338070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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